molecular formula C11H17Cl2N3O B1439573 N-(Piperidin-4-yl)nicotinamide dihydrochloride CAS No. 1211811-66-3

N-(Piperidin-4-yl)nicotinamide dihydrochloride

Cat. No.: B1439573
CAS No.: 1211811-66-3
M. Wt: 278.18 g/mol
InChI Key: YABGFLNBMSQLSK-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)nicotinamide dihydrochloride is a compound that features a piperidine ring and a nicotinamide moiety Piperidine is a six-membered heterocyclic amine, while nicotinamide is a form of vitamin B3

Scientific Research Applications

N-(Piperidin-4-yl)nicotinamide dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(Piperidin-4-yl)nicotinamide dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hypoxia-inducible factor 1 (HIF-1) pathways, which are critical for cellular responses to low oxygen levels . The compound can induce the expression of HIF-1α protein and downstream target genes, such as p21, which are involved in cell cycle regulation and apoptosis . These interactions highlight the compound’s potential in modulating cellular responses to hypoxia and its relevance in cancer research.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis through the upregulation of cleaved caspase-3 . Additionally, it can modulate the expression of genes involved in cell cycle regulation, such as p21 and p27, thereby promoting cell cycle arrest . These effects underscore the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to HIF-1α, stabilizing it and preventing its degradation under normoxic conditions . This stabilization leads to the activation of HIF-1α target genes, which are involved in various cellular processes, including glycolysis, angiogenesis, and apoptosis . The compound’s ability to modulate HIF-1α activity makes it a valuable tool for studying hypoxia-related cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to the compound may lead to changes in its efficacy and potential degradation products, which could affect cellular responses. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate cellular responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For instance, the compound can influence metabolic flux by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation . Additionally, it may affect metabolite levels, leading to changes in cellular energy production and utilization . Understanding the metabolic pathways associated with this compound is essential for elucidating its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, allowing for its accumulation in specific cellular compartments . Additionally, binding proteins may facilitate the compound’s localization and distribution within tissues, influencing its overall bioavailability and efficacy . These factors are crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)nicotinamide dihydrochloride typically involves the reaction of nicotinic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the nicotinic acid and piperidine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)nicotinamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the nicotinamide moiety can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine or nicotinamide moieties.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the piperidine or nicotinamide rings.

Comparison with Similar Compounds

Similar Compounds

    N-(Piperidin-4-yl)benzamide: Similar structure with a benzamide moiety instead of nicotinamide.

    N-(Piperidin-4-yl)pyridine-3-carboxamide: Another derivative with a pyridine ring.

    N-(Piperidin-4-yl)isonicotinamide: Contains an isonicotinamide moiety.

Uniqueness

N-(Piperidin-4-yl)nicotinamide dihydrochloride is unique due to its combination of the piperidine ring and nicotinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10;;/h1-2,5,8,10,12H,3-4,6-7H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABGFLNBMSQLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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